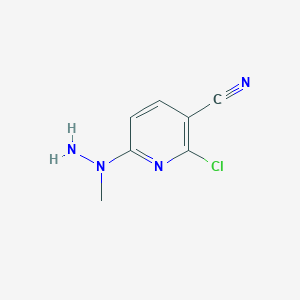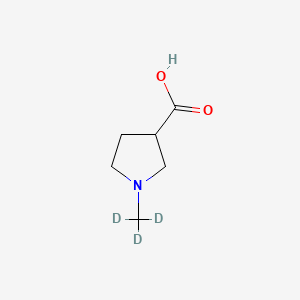
1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid is a deuterated derivative of pyrrolidine-3-carboxylic acid. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and alter its pharmacokinetic properties. This compound is of interest in various fields, including medicinal chemistry and drug development, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid typically involves the introduction of deuterium into the methyl group of pyrrolidine-3-carboxylic acid. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the final product are optimized through careful control of reaction parameters and purification techniques, such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides or other substituted derivatives.
Scientific Research Applications
1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in NMR spectroscopy due to its deuterium content.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its pharmacokinetic properties and potential use in drug development, particularly in improving the stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium can influence the compound’s binding affinity to enzymes and receptors, potentially altering its biological activity. Deuterium’s kinetic isotope effect can slow down metabolic degradation, leading to prolonged activity and improved pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: The non-deuterated analog of 1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid.
Deuterated analogs of other amino acids: Compounds like deuterated alanine or deuterated valine.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts distinct properties such as enhanced stability and altered pharmacokinetics. This makes it a valuable tool in research and drug development, offering advantages over non-deuterated analogs in terms of metabolic stability and bioavailability.
Properties
IUPAC Name |
1-(trideuteriomethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFIWDOHOWUOY-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

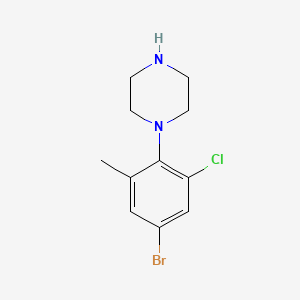
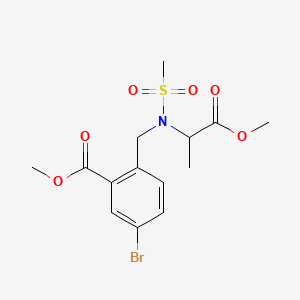
![Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate](/img/structure/B8129306.png)
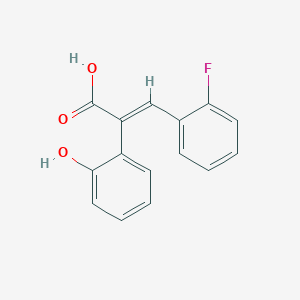

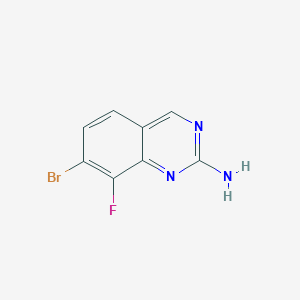
![Ethyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8129338.png)
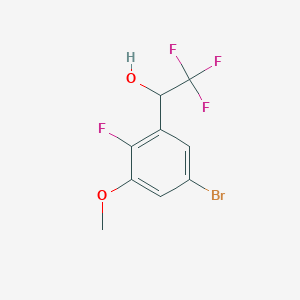
![tert-Butyl 4-{[(2-methoxyethyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B8129354.png)
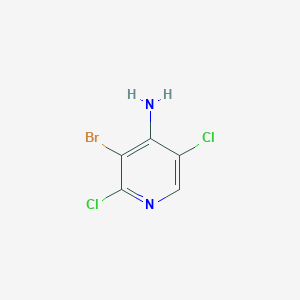
![5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B8129379.png)
![tert-Butyl N-[(1E)-{[(tert-butoxy)carbonyl]imino}[4-(pyridin-2-yl)piperazin-1-yl]methyl]carbamate](/img/structure/B8129389.png)
